2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide is an organic compound with the molecular formula C14H14ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro group and a naphthalen-1-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(naphthalen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted acetamides with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-(naphthalen-2-yl)acetamide: Differing in the position of the naphthyl group.
2-chloro-N-ethyl-N-(naphthalen-1-yl)acetamide: Differing in the substitution on the nitrogen atom.
2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide: Differing in the position of the naphthyl group and the ethyl substitution.
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their molecular structures.
Properties
IUPAC Name |
2-chloro-N-(2-naphthalen-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-10-14(17)16-9-8-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEKVEIHVYANFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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